17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL
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Overview
Description
17α-Methyl-5α-estrane-3α,17β-diol is a synthetic steroid compound with the molecular formula C20H34O2. It is a derivative of estrane, a type of steroid that lacks the 19-methyl group found in androstane . This compound is known for its structural similarity to other steroid hormones and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17α-Methyl-5α-estrane-3α,17β-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the methylation of estrane derivatives at the 17α position, followed by hydroxylation at the 3α and 17β positions . The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
17α-Methyl-5α-estrane-3α,17β-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original diol structure .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17α-Methyl-5α-estrane-3α,17β-diol involves its interaction with steroid hormone receptors in the body. It can bind to estrogen receptors, influencing gene expression and cellular activity. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which mediate the compound’s effects on various physiological processes .
Comparison with Similar Compounds
Similar Compounds
17α-Estradiol: A minor and weak endogenous steroidal estrogen related to 17β-estradiol.
Estrane-3,17-dione: A potent inhibitor of isomerase, used in various biochemical studies.
Uniqueness
17α-Methyl-5α-estrane-3α,17β-diol is unique due to its specific methylation pattern and hydroxylation at the 3α and 17β positions. This structural configuration imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17S)-13,17-dimethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15-,16-,17+,18+,19+/m1/s1 |
InChI Key |
HMMIGANEGZIQOT-LIEHMFRQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C)O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C)O)O |
Origin of Product |
United States |
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